molecular formula C9H16O4 B1329459 2-(2-Ethoxyethoxy)ethyl acrylate CAS No. 7328-17-8

2-(2-Ethoxyethoxy)ethyl acrylate

Cat. No. B1329459
CAS RN: 7328-17-8
M. Wt: 188.22 g/mol
InChI Key: FTALTLPZDVFJSS-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)ethyl acrylate is a compound related to the family of acrylates, which are known for their ability to undergo polymerization to form materials with various applications. While the provided papers do not directly discuss 2-(2-Ethoxyethoxy)ethyl acrylate, they do provide insights into the behavior of similar acrylate compounds, which can be used to infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of acrylate compounds often involves the reaction of acrylate esters with various reagents. For instance, the synthesis of ethyl 2-((alkylamino)(cyano)methyl) acrylates is achieved through a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines . Similarly, the preparation of sterically congested acrylate esters, such as methyl 2-[2,2,2-tris(ethoxycarbonyl)ethyl] acrylate, involves the reaction of methyl 2-(bromomethyl)acrylate with tris(alkoxycarbonyl)methane . These methods suggest that the synthesis of 2-(2-Ethoxyethoxy)ethyl acrylate could potentially be carried out through analogous reactions involving ethoxyethoxy groups.

Molecular Structure Analysis

The molecular structure of acrylates significantly influences their reactivity and properties. For example, the presence of oligooxyethylene side groups in acrylate polymers affects their phase separation behavior in aqueous solutions . The steric effects of substituents on the acrylate molecule can also impact the stability of anionic polymerization intermediates, as seen with lithium 2-(2-methoxyethoxy) ethoxide-promoted polymerization . These findings imply that the molecular structure of 2-(2-Ethoxyethoxy)ethyl acrylate, particularly the ethoxyethoxy side chain, would play a crucial role in its reactivity and the properties of its polymers.

Chemical Reactions Analysis

Acrylates are known to undergo various chemical reactions, primarily polymerization. Free-radical solution polymerization , ligated anionic living polymerization , and RAFT aqueous dispersion polymerization are some of the methods used to polymerize acrylates. The presence of functional groups in the acrylate can lead to different outcomes, such as branching in the polymer chain or the formation of block copolymers . These reactions are indicative of the versatile chemistry of acrylates, suggesting that 2-(2-Ethoxyethoxy)ethyl acrylate would also participate in similar polymerization reactions to form useful polymeric materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylates and their polymers are influenced by their molecular structure. For instance, the phase separation temperature and transition enthalpy of acrylate polymers can be determined by their side groups . The copolymerization behavior of acrylates with other monomers can result in materials with varying molecular weights and functionalities . These properties are essential for tailoring the materials for specific applications, indicating that 2-(2-Ethoxyethoxy)ethyl acrylate could be modified to achieve desired properties for its polymers.

Scientific Research Applications

  • Photopolymerization and Chain-end Modification

    • 2-(2-Ethoxyethoxy)ethyl acrylate has been used in studies exploring the photopolymerization behavior and structural changes of UV-cured acrylates. Research has shown that the hydroxycyclohexyl chain-ends in these polymers can undergo transformation into a lactonic ring through transesterification, highlighting its potential in photopolymerization applications (Sanai et al., 2014).
  • Thermosensitive Phase Separation

    • This compound has been examined in the context of thermosensitive phase separation of aqueous solutions of acrylate polymers. The phase separation temperature and transition enthalpy of polymers containing 2-(2-Ethoxyethoxy)ethyl acrylate were a focus, providing insights into their applications in temperature-responsive materials (Maeda et al., 2009).
  • Biocompatible Thermoresponsive Polymers

    • Research on acrylate monomers with cyclic ortho ester groups, including 2-(2-Ethoxyethoxy)ethyl acrylate, has led to the development of biocompatible thermoresponsive polymers. These polymers demonstrate soluble behavior at low temperatures but can aggregate under certain conditions, suggesting applications in biomedicine and drug delivery systems (Qiao et al., 2010).
  • Group Transfer Polymerization

    • The compound has been used in the group transfer polymerization (GTP) process to produce homo acrylate polymers. Its behavior in GTP demonstrates its utility in creating well-defined polymer structures, indicating potential in advanced material synthesis (Takada et al., 2015).
  • Phase Behavior in Supercritical Solvents

    • Studies have investigated the phase behavior of 2-(2-Ethoxyethoxy)ethyl acrylate in supercritical solvents. Understanding this behavior is crucial for applications in polymer processing and formulation, especially in environmentally benign processes (Yoon et al., 2014).
  • Self-Healing Materials

    • Research has been conducted on the development of photocured materials with self-healing functions using 2-(2-Ethoxyethoxy)ethyl acrylate. These materials, which can restore their properties after damage, have potential applications in flexible electronics and sustainable materials (Gong et al., 2018).
  • Polymer Toughening

    • The compound has been studied for its role in toughening epoxy resins, providing insights into the development of materials with enhanced mechanical properties (Ratna & Banthia, 2000).
  • Microfabrication of 3D Hydrogels

    • In the field of microfabrication, 2-(2-Ethoxyethoxy)ethyl acrylate has been utilized in the two-photon polymerization of hydrogels, opening doors for high-resolution 3D structuring in biomedical applications (Wloka et al., 2020).

Safety And Hazards

“2-(2-Ethoxyethoxy)ethyl acrylate” is moderately toxic and a severe skin irritant . It is harmful if swallowed, toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects .

Future Directions

“2-(2-Ethoxyethoxy)ethyl acrylate” has potential applications in the automotive and aerospace industries . It can be used for better adhesion of components and surface coatings . It also has potential uses in the manufacture of elastomers, leather finishing materials, adhesives, sealants, fibers, plastics, and textiles .

properties

IUPAC Name

2-(2-ethoxyethoxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-9(10)13-8-7-12-6-5-11-4-2/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTALTLPZDVFJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27015-29-8
Record name 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27015-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID6044983
Record name 2-(2-Ethoxyethoxy)ethyl prop-2-enoate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA, Liquid
Record name 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE
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URL https://www.osha.gov/chemicaldata/299
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

203 °F
Record name DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/299
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Product Name

2-(2-Ethoxyethoxy)ethyl acrylate

CAS RN

7328-17-8
Record name 2-(2-Ethoxyethoxy)ethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7328-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(2-Ethoxyethoxy)ethyl PROP-2-enoate
Source ChemIDplus
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Record name 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-Ethoxyethoxy)ethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxyethoxy)ethyl acrylate
Source European Chemicals Agency (ECHA)
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Record name 2-(2-ETHOXYETHOXY)ETHYL PROP-2-ENOATE
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Record name DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/299
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-86.8 °F
Record name DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/299
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
250
Citations
SD Yoon, AJ Kim, HS Byun - The Journal of Supercritical Fluids, 2014 - Elsevier
Pressure-composition (p, x) isotherms were obtained for the carbon dioxide + 2-(2-ethoxyethoxy)ethyl acrylate [2-(2-EE)EA] system at five temperatures (313.2 K, 333.2 K, 353.2 K, …
Number of citations: 8 www.sciencedirect.com
K Takada, T Ito, K Kitano, S Tsuchida, Y Takagi… - …, 2015 - ACS Publications
The group transfer polymerization (GTP) with N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Me 3 SiNTf 2 ) and 1-methoxy-1-triisopropylsiloxy-2-methyl-1-propene (iPr-SKA) has …
Number of citations: 42 pubs.acs.org
T Kureha, Y Nishizawa, D Suzuki - ACS omega, 2017 - ACS Publications
A selective adsorption/desorption of organoiodine compounds was achieved on poly(2-methoxyethyl acrylate)-analogue microspheres, wherein the side chains in the polymers act as …
Number of citations: 17 pubs.acs.org
T Hoshiba, K Sato, N Kawazoe, G Chen, M Tanaka - Chemistry Letters, 2018 - journal.csj.jp
Chondrocyte dedifferentiation during subculture prevents cartilage tissue engineering. The dedifferentiation is generally caused by cell spreading and trypsin treatment. Thus, it is …
Number of citations: 2 www.journal.csj.jp
K Sato, S Kobayashi, M Kusakari… - Macromolecular …, 2015 - Wiley Online Library
Six types of poly(2‐methoxyethyl acrylate) (PMEA) analogues were synthesized and the water structure in the hydrated polymers was characterized using differential scanning …
Number of citations: 87 onlinelibrary.wiley.com
Y Sanai, Y Morita, Y Asano, K Ishizaki… - Journal of Polymer …, 2014 - Wiley Online Library
The structural change of the end groups of UV‐cured acrylates with time has been investigated as well as photopolymerization behavior. 2‐Ethylhexyl acrylate, n‐lauryl acrylate, 2‐(2‐…
Number of citations: 6 onlinelibrary.wiley.com
L Li, Y Schneider, AB Hoeglund… - Journal of Applied …, 2021 - Wiley Online Library
Internal plasticization of poly(vinyl chloride) (PVC) was achieved in one‐step using copper‐mediated atom transfer radical polymerization to graft different ratios of random n‐butyl …
Number of citations: 9 onlinelibrary.wiley.com
Z Grigale-Soročina, E Vindedze, J Kozela… - Solid State …, 2021 - Trans Tech Publ
This study investigated the impact of various reactive diluents on viscosity of uncured mixture at 50 C over a 12-week period. This criterion is important to predict the shelf life of uncured …
Number of citations: 0 www.scientific.net
M Tanaka, A Mochizuki - Journal of Biomaterials Science, Polymer …, 2010 - Taylor & Francis
In previous studies, we reported that poly(2-methoxyethyl acrylate) (PMEA) exhibited excellent blood compatibility, although it has a simple chemical structure. Since then, we have …
Number of citations: 80 www.tandfonline.com
L Li, Y Schneider, AB Hoeglund - Synlett, 2021 - thieme-connect.com
Internally plasticized PVC copolymers were prepared by grafting PVC with butyl acrylate and 2-(2-ethoxyethoxy)ethyl acrylate by atom-transfer radical polymerization, resulting in well-…
Number of citations: 8 www.thieme-connect.com

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